4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine
Description
4-[(5E)-5-[(4-Nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is a morpholine derivative featuring a cyclopentene ring substituted with a 4-nitrophenylmethylidene group. Its synthesis likely involves condensation reactions between morpholine-containing precursors and appropriately functionalized cyclopentene intermediates, as inferred from analogous methods in the literature (e.g., reactions of chloroacetyl morpholine with thiadiazole derivatives ).
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]morpholine |
InChI |
InChI=1S/C16H18N2O3/c19-18(20)15-6-4-13(5-7-15)12-14-2-1-3-16(14)17-8-10-21-11-9-17/h3-7,12H,1-2,8-11H2/b14-12+ |
InChI Key |
DVVNPMOMGFZSMF-WYMLVPIESA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=C1)N3CCOCC3 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=C1)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine typically involves the condensation of 4-nitrobenzaldehyde with cyclopent-1-en-1-ylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitrophenyl group may play a crucial role in its activity by participating in electron transfer reactions or forming covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Key Observations :
- AK-1a exhibits distinct anticoagulant properties, linked to VKOR inhibition rather than cytotoxic effects .
- Thiadiazole derivatives act through Akt pathway suppression, highlighting the role of heterocyclic cores in targeting specific oncogenic signals .
Table 3: Physicochemical and Hazard Data
Biological Activity
4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular mass of approximately 286.33 g/mol. The structure features a morpholine ring attached to a cyclopentene moiety with a nitrophenyl substituent, which is significant for its biological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of cancer biology and apoptosis modulation. The presence of the nitro group enhances its reactivity and potential interactions with cellular components.
Biological Activity Overview
Research indicates that compounds similar to 4-[(5E)-5-[(4-nitrophenyl)methylidene]cyclopent-1-en-1-yl]morpholine exhibit a range of biological activities:
-
Antitumor Activity :
- Studies have shown that related compounds can inhibit tumor growth and possess cytotoxic effects against various cancer cell lines.
- For instance, 2-(4-Nitrobenzylidene)malononitrile, a structurally related compound, has demonstrated significant anticancer properties by inducing apoptosis in cancer cells through the inhibition of protein tyrosine kinases .
- Apoptosis Modulation :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies highlight the biological activity and mechanisms associated with this class of compounds:
Table 1: Summary of Biological Activities
Experimental Data
In animal models, pretreatment with related compounds has shown significant reductions in markers of liver damage (e.g., serum transaminases), indicating their potential as therapeutic agents against liver injury induced by various stressors.
Table 2: Effects on Liver Injury
| Treatment Group | TUNEL Positive Cells (per mm²) | Caspase-3 Activity (Relative Units) |
|---|---|---|
| Control | >0.2 | High |
| Nitro Compound | <0.2 | Significantly reduced |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
